2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid
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Overview
Description
2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups and a phenylformamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Formylation: The benzoic acid is subjected to formylation to introduce the formyl group.
Amidation: The formylated intermediate undergoes amidation with phenylformamide to form the phenylformamido-imino moiety.
Final Product:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of amines or other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2,3-Dimethoxybenzoic Acid: A simpler analog with similar methoxy groups but lacking the phenylformamido-imino moiety.
2,6-Dimethoxybenzoic Acid: Another analog with methoxy groups at different positions.
Phenylformamido Derivatives: Compounds with similar phenylformamido groups but different core structures.
Uniqueness: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is unique due to its combination of methoxy groups and the phenylformamido-imino moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
6-[(E)-(benzoylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-9-8-12(14(17(21)22)15(13)24-2)10-18-19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
ITTZWOVRBQPDEH-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)C(=O)O)OC |
Origin of Product |
United States |
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